molecular formula C13H15ClN2 B11873102 8-Chloro-3-isopropyl-2-methylquinolin-4-amine

8-Chloro-3-isopropyl-2-methylquinolin-4-amine

Cat. No.: B11873102
M. Wt: 234.72 g/mol
InChI Key: NBLCULHFEYKYFF-UHFFFAOYSA-N
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Description

8-Chloro-3-isopropyl-2-methylquinolin-4-amine is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-isopropyl-2-methylquinolin-4-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another method is the Gould-Jacobs reaction, which involves the cyclization of β-ketoesters with aniline derivatives under acidic conditions . Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the chloro and isopropyl groups onto the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

8-Chloro-3-isopropyl-2-methylquinolin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-isopropyl-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline scaffold, which imparts distinct chemical and biological properties. Its chloro and isopropyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

8-chloro-2-methyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3,(H2,15,16)

InChI Key

NBLCULHFEYKYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)C(C)C

Origin of Product

United States

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